![molecular formula C8H7F3N2S B162154 [4-(Trifluoromethyl)phenyl]thiourea CAS No. 1736-72-7](/img/structure/B162154.png)

[4-(Trifluoromethyl)phenyl]thiourea

Vue d'ensemble

Description

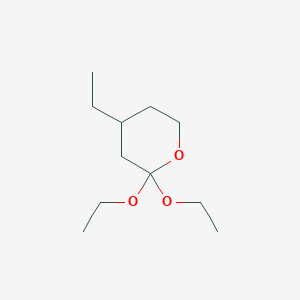

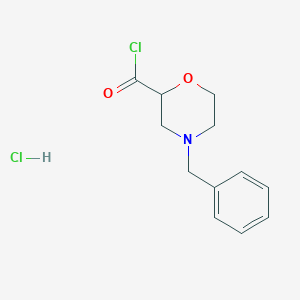

“[4-(Trifluoromethyl)phenyl]thiourea” is an isothiocyanate derivative . It has an empirical formula of C8H7F3N2S and a molecular weight of 220.21 .

Synthesis Analysis

“[4-(Trifluoromethyl)phenyl]thiourea” may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of “[4-(Trifluoromethyl)phenyl]thiourea” has been characterized by single crystal XRD .Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)phenyl]thiourea” is a solid with a melting point of 142-146 °C .Applications De Recherche Scientifique

Anticancer Activity

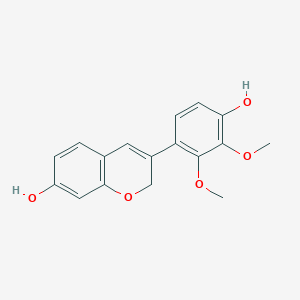

[4-(Trifluoromethyl)phenyl]thiourea: has been investigated for its potential as an anticancer agent. Studies utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have shown that derivatives of thiourea, particularly those incorporating the 3-(trifluoromethyl)phenyl moiety, exhibit strong inhibitory effects on various cancer cells . These compounds’ inhibitory activity plays a crucial role in inducing the death of cancer cells, making them a significant focus in the development of new anticancer drugs .

Antibacterial Properties

Thiourea derivatives are known for their diverse biological activities, including antibacterial properties. The 3-(trifluoromethyl)phenyl group in particular has been noted for its strong inhibitory effect on Gram-positive pathogens, including both planktonic and biofilm-forming structures of staphylococcal species . This makes [4-(Trifluoromethyl)phenyl]thiourea a valuable compound for further research and development in antibacterial treatments.

Coordination Chemistry

In coordination chemistry, thiourea acts as a flexible ligand that can coordinate with a wide range of metal centers. This property is utilized in creating coordination complexes with metal ions, which have potential applications as medicinal agents . The ability of [4-(Trifluoromethyl)phenyl]thiourea to form such complexes is of particular interest for the synthesis of new pharmaceuticals.

Drug Formulation

The compatibility of [4-(Trifluoromethyl)phenyl]thiourea with frequently used excipients has been assessed through MD simulations. This analysis is crucial for the identification of suitable excipients, ensuring the stability and efficacy of the drug formulation . The compound’s interactions with water and sensitivity towards autoxidation are also important parameters in drug development.

FDA-Approved Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its pharmacological activities. [4-(Trifluoromethyl)phenyl]thiourea, with its trifluoromethyl group, shares this characteristic, which is associated with a variety of uses for different diseases and disorders . The presence of this group in a compound can significantly impact its medicinal properties.

Organic Synthesis and Agrochemicals

As an important raw material and intermediate, [4-(Trifluoromethyl)phenyl]thiourea is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production . Its reactivity and the presence of the trifluoromethyl group make it a versatile compound in the synthesis of various organic molecules.

Mécanisme D'action

Target of Action

Thiourea derivatives, in general, have been known to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

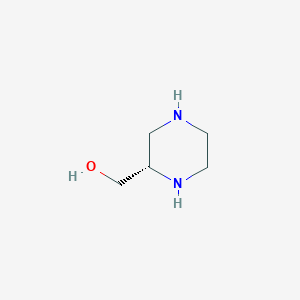

One study suggests that thiouronyl anions, which could be generated from thiourea derivatives, serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .

Pharmacokinetics

The compound’s molecular weight is 22021 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

One study suggests that a thiourea derivative exhibited high infection inactivation of inhibition rate (849%) in vivo .

Action Environment

One study suggests that the compound’s reactivity properties were investigated using molecular dynamics (md) simulations to identify suitable excipients, interactions with water, and sensitivity towards autoxidation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDDZMFRLUBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380634 | |

| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Trifluoromethyl)phenyl]thiourea | |

CAS RN |

1736-72-7 | |

| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(Trifluoromethyl)phenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?

A1: [4-(Trifluoromethyl)phenyl]thiourea derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of [4-(Trifluoromethyl)phenyl]thiourea derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.

Q2: How does the structure of these thiourea derivatives influence their biological activity?

A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the [4-(Trifluoromethyl)phenyl]thiourea moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

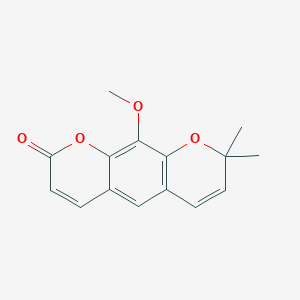

![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)